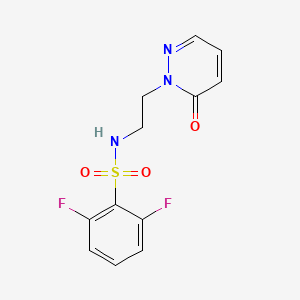

2,6-difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Description

2,6-difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure with a pyridazinone moiety and difluorobenzene, which may contribute to its potential biological and chemical properties.

Properties

IUPAC Name |

2,6-difluoro-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F2N3O3S/c13-9-3-1-4-10(14)12(9)21(19,20)16-7-8-17-11(18)5-2-6-15-17/h1-6,16H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSJRBRLGRIIFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)S(=O)(=O)NCCN2C(=O)C=CC=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Pyridazinone Moiety: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

Introduction of the Difluorobenzene Group: The difluorobenzene group can be introduced via nucleophilic aromatic substitution reactions using suitable fluorinated benzene derivatives.

Sulfonamide Formation: The final step involves the reaction of the intermediate with sulfonyl chlorides in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles like amines, thiols, or electrophiles like halogens under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Functionalized derivatives with various substituents on the difluorobenzene ring.

Scientific Research Applications

2,6-difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide has several scientific research applications, including:

Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its sulfonamide structure, which is known for antibacterial, antifungal, and anti-inflammatory properties.

Biological Studies: Investigation of its interactions with biological targets such as enzymes and receptors.

Chemical Biology: Use as a probe to study biological pathways and mechanisms.

Industrial Applications: Potential use in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is not fully understood but may involve:

Molecular Targets: Interaction with enzymes or receptors, potentially inhibiting their activity.

Pathways Involved: Modulation of biochemical pathways related to inflammation, microbial growth, or other biological processes.

Comparison with Similar Compounds

Similar Compounds

2,6-difluorobenzenesulfonamide: Lacks the pyridazinone moiety, which may result in different biological activities.

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide: Lacks the difluorobenzene group, which may affect its chemical reactivity and biological properties.

Uniqueness

2,6-difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is unique due to the presence of both the difluorobenzene and pyridazinone moieties, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

2,6-Difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic organic compound that falls under the category of sulfonamides. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of therapeutic applications. This article reviews its biological activity, synthesis, and relevant research findings.

- Molecular Formula : CHFNOS

- Molecular Weight : 315.30 g/mol

- CAS Number : 1049494-95-2

The biological activity of this compound is attributed to its interaction with various molecular targets, including:

- Enzymes involved in metabolic pathways.

- Receptors that modulate neurotransmission and cellular signaling.

The specific mechanisms through which this compound exerts its effects are still under investigation, but it is believed to influence pathways related to inflammation and pain modulation.

Anticonvulsant Activity

Research has indicated that compounds similar to this compound exhibit anticonvulsant properties. A study demonstrated that pyridazinone derivatives can reduce seizure activity in animal models by modulating neurotransmitter systems.

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Preliminary studies suggest that sulfonamide derivatives can inhibit bacterial growth by targeting folate synthesis pathways, which are critical for bacterial proliferation .

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have also been explored. It appears to modulate inflammatory cytokine production, which may be beneficial in treating conditions characterized by excessive inflammation .

Study on Anticonvulsant Activity

In a controlled study involving animal models, a derivative of the compound was administered to assess its efficacy in reducing seizure frequency. The results indicated a significant reduction in seizure episodes compared to the control group, suggesting a promising anticonvulsant profile.

Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of various sulfonamides, including this compound. The compound demonstrated effective inhibition against several strains of bacteria, highlighting its potential as an antimicrobial agent .

Data Table: Biological Activities

Q & A

Q. What are the optimal synthetic routes for 2,6-difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide?

A common approach involves coupling sulfonamide intermediates with pyridazine derivatives under reflux conditions. For example, sodium salts of hydroxybutenone derivatives can react with aryl sulfonyl hydrazides in ethanol, followed by crystallization (e.g., yield optimization via solvent evaporation and purification) . Key steps include controlling reaction temperature (e.g., 0°C for NaH activation) and stoichiometric ratios to minimize byproducts like unreacted intermediates or oxidized species .

Q. How can spectroscopic methods (NMR, IR) confirm the structure of this compound?

- ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.2–8.1 ppm) and pyridazine NH (δ ~10.5 ppm) confirm the core structure. Fluorine atoms induce splitting patterns in adjacent protons.

- IR : Stretching vibrations for sulfonamide S=O (~1350 cm⁻¹) and pyridazine C=O (~1680 cm⁻¹) are critical markers .

- Elemental analysis validates stoichiometry (e.g., C:H:N ratios within ±0.3% of theoretical values) .

Q. What strategies improve solubility for in vitro assays?

Co-solvents (e.g., DMSO for stock solutions) or structural modifications (e.g., introducing hydrophilic groups like hydroxyls or amines) enhance aqueous solubility. For example, analogs with ether-linked side chains (e.g., 2-(2-hydroxyethoxy)ethoxy groups) show improved dissolution in PBS buffers . Stability studies in DMSO/water mixtures (e.g., 90:10 v/v) are recommended to avoid precipitation .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for sulfonamide derivatives targeting enzyme inhibition?

- Substituent variation : Modify the pyridazine ring (e.g., 6-oxo vs. 6-amino) and sulfonamide substituents (e.g., fluorine position) to assess steric/electronic effects.

- Enzyme assays : Test against isoforms (e.g., hCA I, II, IX, XII) using stopped-flow CO₂ hydration or fluorescent thermal shift assays. For example, bulky substituents at the benzenesulfonamide moiety often reduce hCA II affinity but enhance selectivity for tumor-associated hCA IX .

- Data interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate inhibitory activity with binding pocket interactions (e.g., Zn²⁺ coordination) .

Q. How to resolve contradictions in bioactivity data across studies?

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HeLa) and assay conditions (e.g., ATP levels in proliferation assays).

- Metabolite interference : Use LC-MS to rule out degradation products (e.g., hydrolyzed pyridazine rings) .

- Structural analogs : Compare with derivatives like (S)-N-(2-amino-4-fluorophenyl)benzamide analogs, which show HDAC inhibition discrepancies due to chirality-dependent binding .

Q. What mechanistic insights explain the compound’s anticancer potential?

- HDAC inhibition : The pyridazinyl group may chelate Zn²⁺ in HDAC active sites, as seen in analogs with IC₅₀ values <100 nM .

- Apoptosis assays : Flow cytometry (Annexin V/PI staining) and Western blotting (Bax/Bcl-2 ratios) validate pro-apoptotic effects. Contradictory results in caspase activation may arise from off-target kinase inhibition .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| LogP (octanol-water) | 2.8 ± 0.3 (shake-flask method) | |

| Aqueous solubility (pH 7) | 12 µM (HPLC-UV quantification) | |

| Thermal stability | Decomposition >220°C (DSC analysis) |

Q. Table 2. Example SAR for hCA Inhibition

| Substituent Position | Modification | hCA II IC₅₀ (nM) | hCA IX IC₅₀ (nM) |

|---|---|---|---|

| Pyridazine C6 | 6-oxo | 85 | 320 |

| Pyridazine C6 | 6-amino | 210 | 95 |

| Sulfonamide F | 2,6-difluoro | 78 | 290 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.